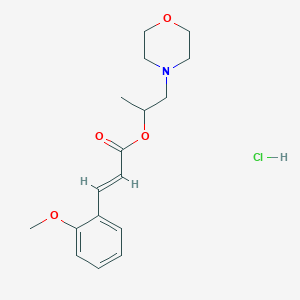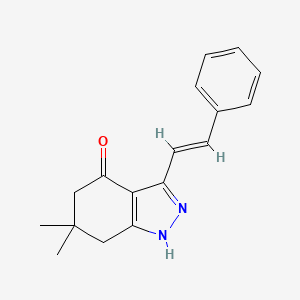
1-methyl-2-(4-morpholinyl)ethyl 3-(2-methoxyphenyl)acrylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-methyl-2-(4-morpholinyl)ethyl 3-(2-methoxyphenyl)acrylate hydrochloride” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The presence of the acrylate group suggests that it could participate in polymerization reactions. The methoxyphenyl group is a common motif in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a morpholine with an appropriate acrylate precursor. Unfortunately, without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to elucidate the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The acrylate group could undergo addition reactions, while the morpholine ring might participate in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would affect properties like solubility, melting point, and reactivity .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-morpholin-4-ylpropan-2-yl (E)-3-(2-methoxyphenyl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4.ClH/c1-14(13-18-9-11-21-12-10-18)22-17(19)8-7-15-5-3-4-6-16(15)20-2;/h3-8,14H,9-13H2,1-2H3;1H/b8-7+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWDUJCUIITRJB-USRGLUTNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C=CC2=CC=CC=C2OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1CCOCC1)OC(=O)/C=C/C2=CC=CC=C2OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5486427.png)

![(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)amine hydrochloride](/img/structure/B5486438.png)

![4-bromo-2-[3-(2-chlorophenyl)acryloyl]phenyl 2-furoate](/img/structure/B5486466.png)
![2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5486485.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5486486.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5486498.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanamide](/img/structure/B5486499.png)
![2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5486519.png)
![1-methyl-4-{2-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]ethyl}piperazine](/img/structure/B5486520.png)
![4-[1-(2-chloro-6-fluorobenzoyl)-3-azetidinyl]pyridine](/img/structure/B5486531.png)

